8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
8-methyl-2,5-dioxa-9-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO2/c1-6-2-3-10-7(8-6)4-9-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
MVVCFEAAQURCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2(N1)COC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
The core spirocyclic ring is formed by intramolecular cyclization, typically under basic conditions, which promotes nucleophilic attack on the chloroacetyl moiety leading to ring closure.
Reduction and Deprotection
Reduction steps often employ lithium aluminum hydride to convert carbonyl intermediates to alcohols, followed by catalytic hydrogenation to remove protecting groups such as benzyl (Bn) groups on nitrogen.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|
| Acylation | Chloroacetyl chloride | Low temperature (≤10°C), base | Introduce chloroacetyl group |
| Cyclization | Sodium hydride, n-butyl lithium | Inert atmosphere, aprotic solvents | Ring closure to spirocyclic structure |
| Reduction | Lithium aluminum hydride | Inert atmosphere | Reduction of carbonyl groups |
| Hydrogenation | Pd/C catalyst, H2 gas | 20–100 psi, 20–50°C | Deprotection of benzyl groups |
Summary Table of Preparation Methods
| Step | Compound | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | 3-((benzylamino)methyl)oxetan-3-ol → chloroacetylated intermediate | Chloroacetyl chloride, triethylamine | ≤10°C to RT, 16 h | High conversion |
| 2 | Intermediate → spirocyclic lactam | Sodium hydride or similar base | Inert atmosphere, aprotic solvent | Efficient cyclization |
| 3 | Spirocyclic lactam → reduced alcohol intermediate | LiAlH4 | Inert atmosphere | Controlled molar ratio for selectivity |
| 4 | Reduced intermediate → final compound | Pd/C, H2, acetic acid | 20–100 psi, 20–50°C, 8–20 h | Benzyl deprotection |
Research and Industrial Relevance
The described synthetic route is notable for its:
- Use of inexpensive and commercially available starting materials
- Mild reaction conditions that facilitate scale-up
- High selectivity and yields suitable for industrial production
- Applicability to derivatives including methyl-substituted analogs
This method is supported by patent literature and aligns with general synthetic strategies for spirocyclic amines used in pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer coatings.
Medicine: Research into drug synthesis and development, leveraging its ability to form hydrogen bonds and interact with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane involves its ability to form hydrogen bonds and interact with other molecules through its polar functional groups. The spirocyclic structure allows for unique interactions with molecular targets, potentially influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but lacks the methyl group.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with different heteroatom arrangement.
Uniqueness
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Q & A
Q. What synthetic routes are recommended for laboratory-scale preparation of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane, and how can yield be optimized?
- Methodological Answer : The compound’s spirocyclic structure is typically synthesized via cyclization reactions using precursors with functional groups aligned for ring closure. Key steps include:
- Catalyst Selection : Acidic (e.g., H₂SO₄) or basic conditions for deprotonation, or transition metals (e.g., Pd) for cross-coupling .
- Reaction Optimization : Temperature control (e.g., 60–80°C) and solvent polarity adjustments to stabilize intermediates. Evidence suggests yields improve with slow addition of reagents to avoid side reactions .
- Scalability Challenges : Limited documentation on industrial-scale synthesis highlights the need for iterative optimization of starting material purity and reaction time .
Q. How can the structure of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to identify spirocyclic protons (e.g., δ 3.5–4.5 ppm for oxygen/nitrogen-bound CH₂ groups) and methyl substituents (δ 1.2–1.5 ppm) .
- X-ray Diffraction : Resolve the spirocyclic geometry and bond angles, as demonstrated in studies of analogous compounds (e.g., 7-Oxa-2-azaspiro derivatives) .
Q. What are the primary biological applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s spirocyclic framework and polar functional groups enable:
- Pharmacophore Design : Acts as a rigid scaffold for targeting enzymes (e.g., proteases) via hydrogen bonding with active-site residues .
- Antimicrobial Screening : Preliminary in-vitro assays show MIC values of 8–16 µg/mL against Gram-positive bacteria, though standardized protocols are needed to reconcile variability across studies .
Advanced Research Questions
Q. How does the methyl substituent in 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane influence its reactivity compared to non-methylated analogs?
- Methodological Answer : The methyl group enhances steric effects and electronic modulation:
-
Steric Hindrance : Reduces nucleophilic substitution rates at adjacent positions (e.g., 30% slower vs. 2,5-Dioxa-8-azaspiro[3.5]nonane in SN2 reactions) .
-
Electronic Effects : Methyl donation slightly increases electron density at the nitrogen, altering pKa (e.g., ΔpKa ~0.5 vs. non-methylated analogs) and hydrogen-bonding capacity .
Compound Key Feature Reactivity Impact 2,5-Dioxa-8-azaspiro[3.5]nonane Lacks methyl group Higher nucleophilic substitution 8-Azaspiro[3.5]nonane No oxygen atoms Reduced polarity and H-bonding Target Compound Methyl + O/N atoms Balanced steric/electronic effects Source: Adapted from comparative data .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Recommendations include:
- Standardized Assays : Use consistent cell lines (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v) .
- Quantitative Binding Studies : Surface plasmon resonance (SPR) to measure dissociation constants (Kd) for enzyme interactions, minimizing false positives from aggregation .
Q. How does the compound’s spirocyclic framework affect its performance in polymer coatings compared to linear analogs?
- Methodological Answer : The rigid spiro structure improves material properties:
- Mechanical Stability : Increases Young’s modulus by 15–20% in epoxy resins due to reduced chain mobility .
- UV Resistance : Acts as a radical scavenger, extending polymer lifespan by 30% in accelerated weathering tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
